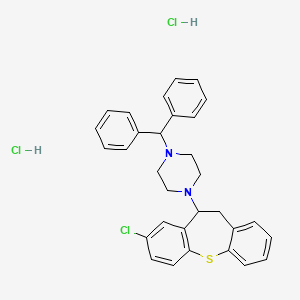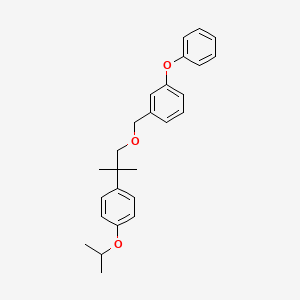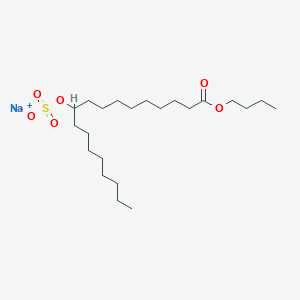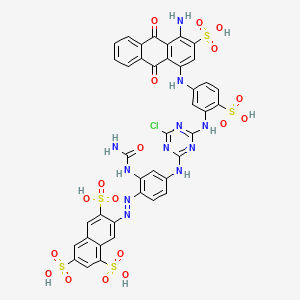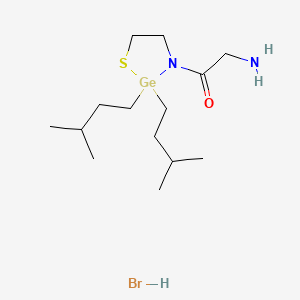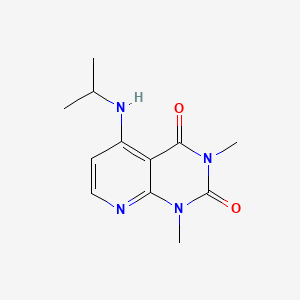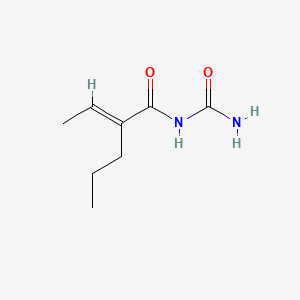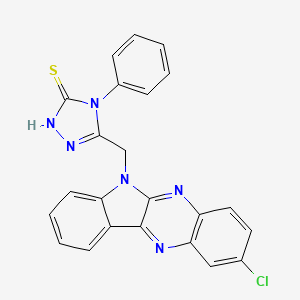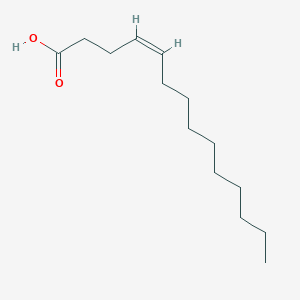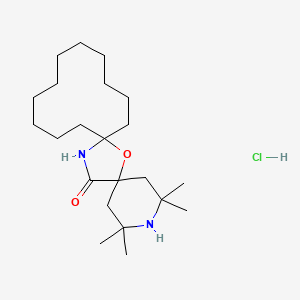
2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one hydrochloride is a complex organic compound with the molecular formula C22H40N2O2.ClH. It is known for its unique structure, which includes a spiro linkage and multiple functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(51112)henicosan-21-one hydrochloride typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials and as a stabilizer for certain industrial processes
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one hydrochloride involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one: The non-hydrochloride form of the compound.
2,2,4,4-Tetramethyl-3,20-diaza-7-oxadispiro(5.1.11.2)heneicosan-21-one: A similar compound with slight structural variations
Uniqueness
2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro(5.1.11.2)henicosan-21-one hydrochloride stands out due to its hydrochloride form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are critical .
Propriétés
Numéro CAS |
73833-37-1 |
|---|---|
Formule moléculaire |
C22H41ClN2O2 |
Poids moléculaire |
401.0 g/mol |
Nom IUPAC |
2,2,4,4-tetramethyl-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-21-one;hydrochloride |
InChI |
InChI=1S/C22H40N2O2.ClH/c1-19(2)16-21(17-20(3,4)24-19)18(25)23-22(26-21)14-12-10-8-6-5-7-9-11-13-15-22;/h24H,5-17H2,1-4H3,(H,23,25);1H |
Clé InChI |
WDYILXILZIOIPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC(N1)(C)C)C(=O)NC3(O2)CCCCCCCCCCC3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



